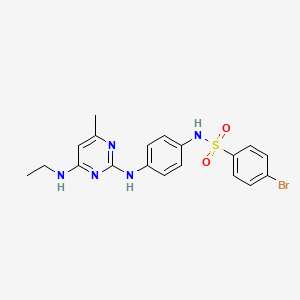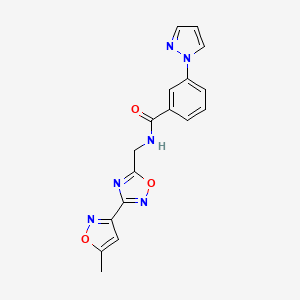![molecular formula C23H18ClN7O3 B2923807 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1172060-17-1](/img/structure/B2923807.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H18ClN7O3 and its molecular weight is 475.89. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung cancer). Some derivatives have shown promising results, with inhibitory activity against MCF-7 cells, suggesting potential for further optimization as anticancer agents .
Free Radical Scavenging
These compounds have also been studied for their free radical scavenging activity . This property is significant because free radicals are associated with various diseases, including cancer and cardiovascular diseases. The ability to scavenge free radicals can make these derivatives valuable in developing therapeutic agents .
Enzyme Inhibition
Pyrazolo[3,4-d]pyrimidine structures have been reported to inhibit key enzymes involved in cell division and apoptosis in tumor cells. This enzyme inhibition is crucial for developing target-specific cancer chemotherapeutics .
Pharmacological Properties
The pyrazolo[3,4-d]pyrimidine scaffold is known as a versatile drug-like fragment that exhibits pharmacological properties such as anti-proliferative and antitumor activity . This highlights the immense contribution of these structures in developing new cancer treatments .
Therapeutic Targets
Various pyrazolo[3,4-d]pyrimidine derivatives have been used on several therapeutic targets. They are present in relevant drugs and have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Synthesis and Characterization
The synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage have been explored. These synthesized compounds have been tested for their in-vitro anticancer activity against various cancer cell lines, further emphasizing their potential in scientific research applications .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to a halt in the G1-S phase transition, preventing cells from entering the S phase for DNA replication . The compound’s action also triggers the intrinsic apoptosis pathway, leading to programmed cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in significant growth inhibition of various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces significant alterations in cell cycle progression and triggers apoptosis within cells .
properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O3/c1-14-10-19(26-20(32)13-34-17-8-3-2-4-9-17)31(29-14)23-27-21-18(22(33)28-23)12-25-30(21)16-7-5-6-15(24)11-16/h2-12H,13H2,1H3,(H,26,32)(H,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVBMHPAIJZGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

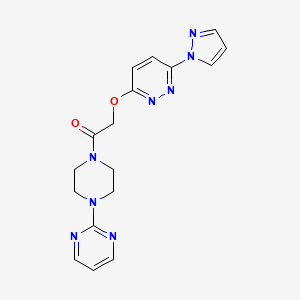
![N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
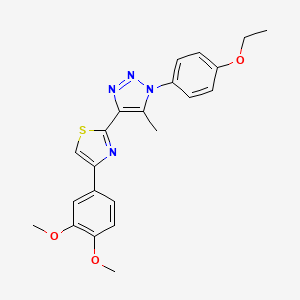
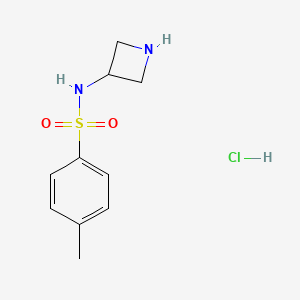
![4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2923730.png)
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)
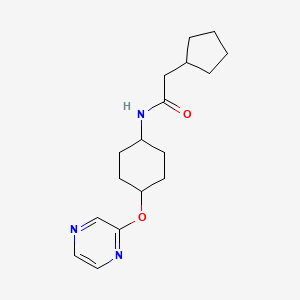
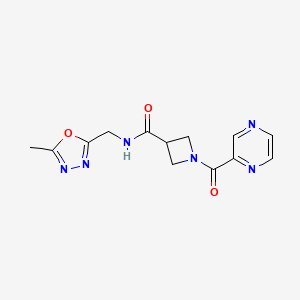
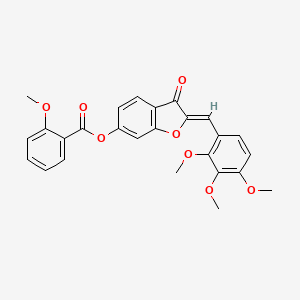
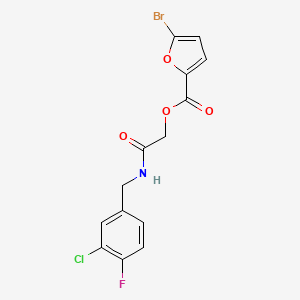

![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)
